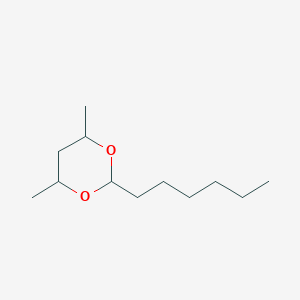
2-Hexyl-4,6-dimethyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-4,6-dimethyl-1,3-dioxane is an organic compound with a heterocyclic structure. It is known for its stability and unique chemical properties, making it a valuable reagent in various chemical syntheses. The compound’s structure includes a dioxane ring substituted with hexyl and dimethyl groups, which contribute to its reactivity and applications in different fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hexyl-4,6-dimethyl-1,3-dioxane can be synthesized through the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method involves the formation of a cyclic ester, which is then further reacted to introduce the hexyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-4,6-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The hexyl and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hexyl ketones, while reduction can produce hexyl alcohols.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-4,6-dimethyl-1,3-dioxane is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a model compound in biochemical research.
Industry: The compound is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism by which 2-Hexyl-4,6-dimethyl-1,3-dioxane exerts its effects involves its ability to participate in nucleophilic and electrophilic reactions. The dioxane ring provides a stable framework that can interact with various molecular targets, facilitating the formation of new chemical bonds. The hexyl and dimethyl groups enhance its solubility and reactivity, making it a versatile compound in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,6-dione:
2-Ethyl-4,4-dimethyl-1,3-dioxane: Another similar compound with an ethyl group instead of a hexyl group.
Uniqueness
2-Hexyl-4,6-dimethyl-1,3-dioxane is unique due to the presence of the hexyl group, which enhances its hydrophobicity and alters its reactivity compared to other dioxane derivatives. This makes it particularly useful in applications requiring specific solubility and stability properties.
Eigenschaften
CAS-Nummer |
5420-93-9 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
2-hexyl-4,6-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-12-13-10(2)9-11(3)14-12/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
BSNWHBPLTGXHBY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1OC(CC(O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexane, [(trifluoromethyl)thio]-](/img/structure/B14741330.png)
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)

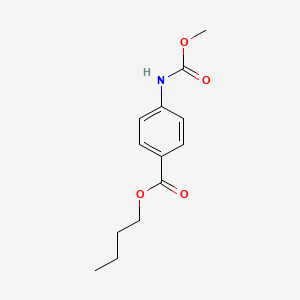
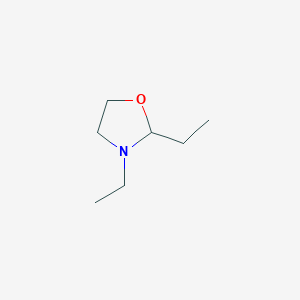
![L-Methionine, N-[(2-nitrophenyl)thio]-](/img/structure/B14741364.png)

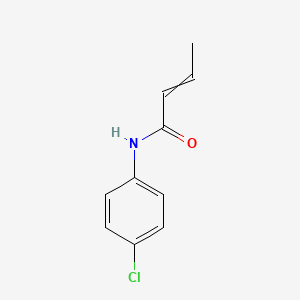


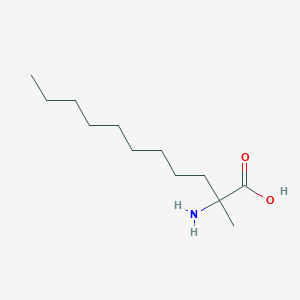
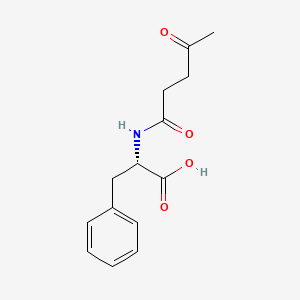
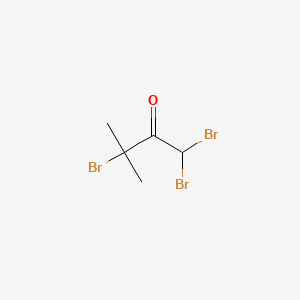
![N-[4-(4-benzylphenyl)-5-ethyl-1,3-thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B14741399.png)
